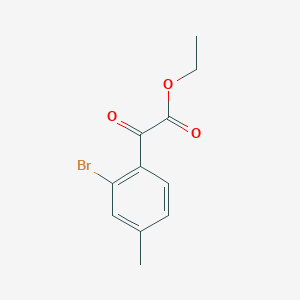
Methyl 5-acetamidopyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-acetamidopyridine-2-carboxylate is an organic compound with a pyridine ring substituted with an acetamido group at the 5-position and a carboxylate ester group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-acetamidopyridine-2-carboxylate typically involves the acylation of 5-amino-2-pyridinecarboxylic acid with acetic anhydride, followed by esterification with methanol. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-acetamidopyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of 5-amino-2-pyridinecarboxylate derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 5-acetamidopyridine-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Methyl 5-acetamidopyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-bromopyridine-2-carboxylate: Similar structure but with a bromine substituent.
Methyl 5-nitropyridine-2-carboxylate: Contains a nitro group instead of an acetamido group.
Methyl 5-aminopyridine-2-carboxylate: Has an amino group at the 5-position.
Uniqueness
Methyl 5-acetamidopyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
33919-50-5 |
|---|---|
Molekularformel |
C9H10N2O3 |
Molekulargewicht |
194.19 g/mol |
IUPAC-Name |
methyl 5-acetamidopyridine-2-carboxylate |
InChI |
InChI=1S/C9H10N2O3/c1-6(12)11-7-3-4-8(10-5-7)9(13)14-2/h3-5H,1-2H3,(H,11,12) |
InChI-Schlüssel |
XKCNUJFWBOBWNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CN=C(C=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6,6-Dichloro-1-ethoxybicyclo[3.1.0]hexane](/img/structure/B13967209.png)
![1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminopropan-1-one](/img/structure/B13967210.png)
![1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminoethanone](/img/structure/B13967221.png)

![4-[2-(Tert-butyl-dimethyl-silanyloxy)-ethoxy]-phenol](/img/structure/B13967230.png)
![2-Bromo-1-[2-(hydroxymethyl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B13967232.png)




